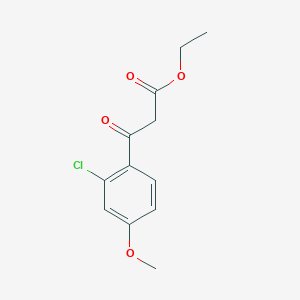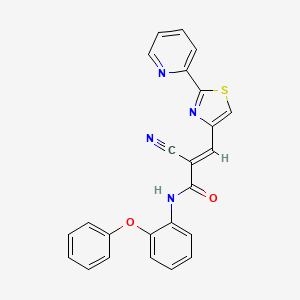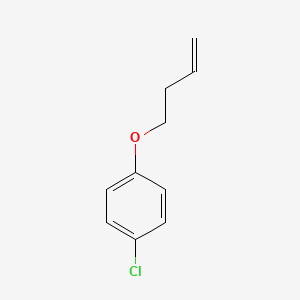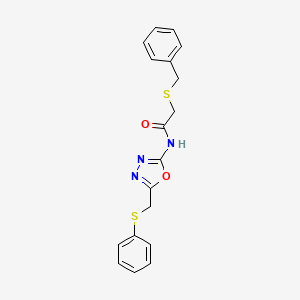![molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1](/img/structure/B2477012.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound with the molecular formula C10H14N4 It is known for its unique structure, which includes a triazole ring fused to a pyridine ring, with a tert-butyl group attached to the triazole ring
Applications De Recherche Scientifique
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetolactate synthase (ahas) .
Result of Action
Similar compounds have shown significant anti-tumor activity against various cancer cell lines .
Action Environment
It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place .
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyridines, the class of compounds it belongs to, interact with various enzymes and proteins
Cellular Effects
Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity . They have been shown to inhibit the secretion of nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes
Temporal Effects in Laboratory Settings
It is known that 1,2,4-triazolo[1,5-a]pyridines can be synthesized under microwave conditions . This suggests that they may have good stability and resistance to degradation.
Dosage Effects in Animal Models
Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity
Metabolic Pathways
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various transporters or binding proteins.
Subcellular Localization
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may be directed to specific compartments or organelles where these enzymes are located.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an azide source. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolo[1,5-A]pyridine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridine: Lacks the amine group, resulting in different reactivity and applications.
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHBJPIPIRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)


![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/new.no-structure.jpg)




![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2476951.png)

